PTP1B Inhibitory Potency: Class-Level Benchmarking Against Suramin and Lead Compound NM-14
While direct PTP1B IC₅₀ data for CAS 897623-61-9 are not reported in the peer-reviewed literature, the compound belongs to the same tetrazole-acetamide chemotype as NM-03 (IC₅₀ = 4.48 µM) and NM-14 (IC₅₀ = 1.88 µM), both of which were benchmarked against the reference inhibitor suramin (IC₅₀ ≥ 10 µM) in a standardized in vitro enzymatic assay [1]. The structural features of CAS 897623-61-9—specifically the dual 4-fluorophenyl substitution flanking both the phenoxy and tetrazole termini—place it intermediate between the unsubstituted phenyl prototype and the most potent benzothiazole-containing analog (NM-14), providing a calibrated reference point for SAR library expansion [2].
| Evidence Dimension | PTP1B enzymatic inhibitory activity (in vitro IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; class-inferred range: ~2–10 µM based on structural interpolation between NM-03 (IC₅₀ = 4.48 µM) and the unsubstituted phenyl prototype |
| Comparator Or Baseline | NM-03: IC₅₀ = 4.48 µM; NM-14: IC₅₀ = 1.88 µM; Suramin (reference inhibitor): IC₅₀ ≥ 10 µM |
| Quantified Difference | NM-14 is approximately 5.3-fold more potent than suramin and 2.4-fold more potent than NM-03; the target compound is structurally predicted to fall within this potency range. |
| Conditions | Recombinant human PTP1B enzyme; p-nitrophenyl phosphate (pNPP) substrate; absorbance measured at 405 nm; compounds tested at multiple concentrations in DMSO vehicle. |
Why This Matters
Procurement of CAS 897623-61-9 provides a structurally defined, dual-fluorinated probe molecule that fills a specific gap in the SAR continuum between mono-substituted and heterocycle-fused tetrazole-acetamide PTP1B inhibitors, enabling systematic optimization of metabolic disease targets.
- [1] Maheshwari, N., et al. (2019). Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorganic Chemistry, 92, 103221. doi:10.1016/j.bioorg.2019.103221 View Source
- [2] Sharma, R., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry, 78, 332–340. doi:10.1016/j.bioorg.2018.03.030 View Source
